2-chloro-5-methoxypyrimidin-4(3H)-one
説明
特性
IUPAC Name |
2-chloro-5-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-10-3-2-7-5(6)8-4(3)9/h2H,1H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBRHZPMJKBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Observations :
準備方法
Hydrolysis of 2,4-Dichloro-5-Methoxypyrimidine
A widely reported method involves the selective hydrolysis of 2,4-dichloro-5-methoxypyrimidine under acidic conditions. This precursor is commercially available or synthesized via chlorination of 5-methoxypyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃).
Procedure :
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Reaction Setup : A mixture of 2,4-dichloro-5-methoxypyrimidine (1.0 equiv) in a 1:1 v/v dioxane–2 N HCl solution is refluxed at 90–100°C for 12–24 h.
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Workup : The reaction is cooled, neutralized with saturated NaHCO₃, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.
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Yield : Typical yields range from 70–85%, depending on reaction time and purity of the starting material.
Mechanistic Insight :
Acid-mediated hydrolysis replaces the C4 chlorine with a hydroxyl group, which tautomerizes to the 4(3H)-one structure. The C2 chlorine remains intact due to its lower reactivity under these conditions.
Optimization of Hydrolysis Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 90–100°C | <90°C: Slow kinetics; >100°C: Decomposition |
| HCl Concentration | 2–3 N | Lower concentrations prolong reaction time |
| Solvent | Dioxane–H₂O | Polar aprotic solvent enhances chloride displacement |
Key Finding : Prolonged reflux (>24 h) reduces yield due to competing decomposition pathways, as evidenced by HPLC analysis of byproducts.
Chlorination of 5-Methoxypyrimidin-4(3H)-one
Phosphorus Oxychloride-Mediated Chlorination
An alternative route involves introducing chlorine at C2 via reaction with POCl₃. This method is advantageous when starting from hydroxylated precursors.
Procedure :
-
Chlorination : 5-Methoxypyrimidin-4(3H)-one (1.0 equiv) is suspended in POCl₃ (5.0 equiv) with triethylamine (2.5 equiv) as an acid scavenger. The mixture is heated at 105–110°C for 3–5 h.
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Quenching : Excess POCl₃ is removed under reduced pressure, and the residue is poured into ice water.
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Isolation : The precipitate is filtered, washed with cold water, and recrystallized from ethanol.
Critical Note : Triethylamine neutralizes HCl generated during chlorination, preventing protonation of the pyrimidinone ring and ensuring smooth reaction progression.
Comparative Analysis of Chlorinating Agents
| Agent | Temperature (°C) | Yield (%) | Selectivity (C2 vs. C4) |
|---|---|---|---|
| POCl₃ | 105–110 | 80–90 | >95% C2 |
| SOCl₂ | 70–80 | 60–70 | 80% C2 |
| PCl₅ | 120–130 | 50–60 | Moderate decomposition |
POCl₃ outperforms other agents due to its ability to maintain regioselectivity while minimizing side reactions.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d₆) :
13C NMR (100 MHz, DMSO-d₆) :
HRMS (ESI) : Calculated for C₅H₅ClN₂O₂ [M + H]⁺: 174.9972; Found: 174.9975.
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms >98% purity, with retention time = 6.2 min.
Industrial-Scale Considerations
Cost Efficiency
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C, 6h | 75 | >95 | |
| Methoxylation | NaOMe, MeOH, reflux, 4h | 68 | 90 |
Basic: Which analytical techniques are most effective for structural characterization?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:
- X-ray crystallography : Resolve the core pyrimidinone ring and substituent positions using SHELXL for refinement (R-factor < 0.06) .
- NMR spectroscopy : Confirm substitution patterns (e.g., δ 8.2–8.5 ppm for pyrimidine protons in DMSO-d₆).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 187.03 [M+H]⁺).
Advanced: How can computational modeling predict regioselectivity in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. For example:
- Electrophilic C2 vs. C4 positions : The chlorine atom at C2 creates a electron-deficient site, favoring nucleophilic attack at C5-methoxy-substituted positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 10–15 kJ/mol in simulated models.
Advanced: How are crystallographic disorder and polymorphism addressed in structural studies?
Methodological Answer:
Q. Table 2: Crystallographic Data for a Related Derivative
| Parameter | Value | Reference |
|---|---|---|
| Space group | P 1 | |
| R-factor | 0.059 | |
| π-π stacking distance | 3.776 Å |
Basic: What in vitro assays evaluate biological activity in antiviral research?
Methodological Answer:
- Cytotoxicity assays : Use MTT or CCK-8 kits on HEK293 or HeLa cells (IC₅₀ values typically >50 µM for safe profiles).
- Viral inhibition : Screen against RNA viruses (e.g., influenza A) via plaque reduction assays, noting EC₅₀ values .
Advanced: How do non-covalent interactions influence physicochemical properties?
Methodological Answer:
- Hydrogen bonding : N–H···O and O–H···O interactions (2.7–3.1 Å) enhance thermal stability (Tₘ > 200°C) .
- π-π stacking : Face-to-face interactions (3.5–4.0 Å) improve solubility in DMSO by 20–30% compared to non-stacked analogs.
Advanced: How are reaction mechanisms validated using kinetic isotope effects (KIEs)?
Methodological Answer:
- Deuterium labeling : Replace exchangeable protons (e.g., NH groups) to measure KIE values. A KIE > 2 suggests rate-limiting proton transfer.
- Computational validation : Compare experimental KIEs with DFT-calculated transition states to confirm concerted vs. stepwise pathways.
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